5'-Deoxythymidine

Vue d'ensemble

Description

Molecular Structure Analysis

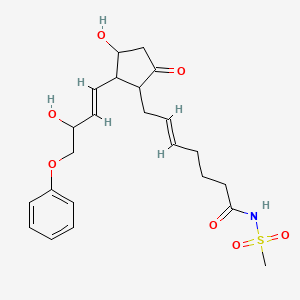

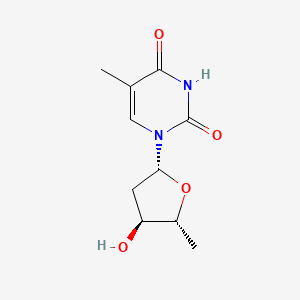

The molecular structure of 5’-Deoxythymidine consists of a pyrimidine base thymine attached to a deoxyribose sugar . The empirical formula is C10H14N2O4, and the molecular weight is 226.23 g/mol .Physical And Chemical Properties Analysis

5’-Deoxythymidine is a crystalline solid . It has a melting point of 192-193 °C . Its density is predicted to be 1.344±0.06 g/cm3 .Applications De Recherche Scientifique

DNA Synthesis

5’-Deoxythymidine is an essential building block of DNA. In humans, the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP), a precursor of 5’-Deoxythymidine, utilizes an enzymatic pathway requiring thymidylate synthase (TSase) and dihydrofolate reductase (DHFR) .

Cell Synchronization

In cell biology, 5’-Deoxythymidine is used to synchronize the cells in the S phase . The S phase is the part of the cell cycle where DNA is replicated, making 5’-Deoxythymidine crucial for this process.

Enzymatic Synthesis of Deoxythymidine-5’-Triphosphate (5’-dTTP)

A one-pot process of enzymatic synthesis of deoxythymidine-5’-triphosphate (5’-dTTP) has been developed using whole cells of recombinant Escherichia coli coexpressing thymidylate kinase (TMKase) and acetate kinase (ACKase) . 5’-dTTP is known as one of the raw materials used to build DNA and is required in modern molecular biological research as the essential precursor for the artificial synthesis of DNA, PCRs, and other PCR-based applications .

Biosynthesis of Saccharides

5’-dTTP is an important intermediate in the biosynthesis of some saccharides. Several dTDP-sugars, which are the precursors of polysaccharides, were synthesized from 5’-dTTP .

Antibiotic Target

The enzyme flavin-dependent thymidylate synthase (FDTS), which represents an alternative enzymatic pathway to synthesize dTMP and is not present in human cells, is found in a number of pathogenic bacteria. Thus, inhibitors of this enzyme may serve as antibiotics .

PCR Applications

Due to the increasing demand of PCR applications and the emerging fields of DNA biosynthesis and sugar chemistry research, the requirement of 5’-dTTP, which can be synthesized from 5’-Deoxythymidine, continues to increase steadily .

Mécanisme D'action

Target of Action

5’-Deoxythymidine, also known as Thymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes, including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis and cellular growth .

Mode of Action

5’-Deoxythymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It catalyzes the reversible phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), using ATP as its preferred phosphoryl donor . This process is essential for DNA synthesis and cellular growth .

Biochemical Pathways

5’-Deoxythymidine is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . Deoxythymidine triphosphate (dTTP) is an essential building block of DNA and can be synthesized by the de novo pathway where deoxyuridine monophosphate is converted to thymidine monophosphate (dTMP) by thymidylate synthase in the presence of tetrahydrofolate . Alternatively, it can be synthesized by the salvage pathway where deoxythymidine (dThd) is phosphorylated to dTMP .

Pharmacokinetics

It is known that the compound is involved in the metabolism of dna synthesis and cellular growth

Result of Action

The primary result of 5’-Deoxythymidine action is the synthesis of DNA. By catalyzing the phosphorylation of dTMP to dTDP, 5’-Deoxythymidine plays a crucial role in DNA synthesis and cellular growth . It is used in cell biology to synchronize the cells in S phase .

Orientations Futures

5’-Deoxythymidine has potential in the field of cancer research. It has been used as a research tool for antiviral and anticancer studies . Furthermore, the enzyme flavin-dependent thymidylate synthase (FDTS), which represents an alternative enzymatic pathway to synthesize dTMP, is not present in human cells but is found in a number of pathogenic bacteria. Thus, inhibitors of this enzyme may serve as antibiotics .

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)/t6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUILUGCFSCUKR-GJMOJQLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188127 | |

| Record name | 5'-Deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Deoxythymidine | |

CAS RN |

3458-14-8 | |

| Record name | 5'-Deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)